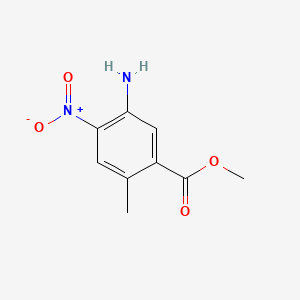

Methyl 5-amino-2-methyl-4-nitrobenzoate

Description

Methyl 5-amino-2-methyl-4-nitrobenzoate is a substituted benzoate ester characterized by a methyl ester group at position 1, a methyl substituent at position 2, an amino group at position 5, and a nitro group at position 4 of the benzene ring. This compound has been utilized in organic synthesis and pharmaceutical research as an intermediate. However, commercial availability of this compound has been discontinued by suppliers such as CymitQuimica, as noted in their product listings .

Properties

IUPAC Name |

methyl 5-amino-2-methyl-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-5-3-8(11(13)14)7(10)4-6(5)9(12)15-2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOLBXFIRSNSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50666453 | |

| Record name | Methyl 5-amino-2-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50666453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116448-91-0 | |

| Record name | Methyl 5-amino-2-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50666453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 2-Methyl-4-Nitrobenzoic Acid

The synthesis often begins with esterification of 2-methyl-4-nitrobenzoic acid, a precursor accessible via nitration of 2-methylbenzoic acid. Key methods include:

Thionyl Chloride-Mediated Esterification

Reaction of 2-methyl-4-nitrobenzoic acid with thionyl chloride (SOCl₂) in methanol at 70°C for 18 hours achieves near-quantitative yields (100%). The mechanism involves acyl chloride intermediate formation, followed by nucleophilic substitution with methanol.

Sulfuric Acid-Catalyzed Esterification

Using concentrated H₂SO₄ in refluxing methanol (15–24 hours) provides yields exceeding 95%. This Brønsted acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity for methanol attack.

Comparative Analysis

| Method | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | 70°C | 18 | 100 |

| Sulfuric Acid | H₂SO₄ | Reflux | 24 | 95.3 |

Thionyl chloride offers superior efficiency but requires careful handling due to its corrosive nature. Sulfuric acid is cost-effective but demands longer reaction times.

Bromination of Methyl 2-Methyl-4-Nitrobenzoate

Introduction of a bromomethyl group at the 2-position is critical for subsequent amination. N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with radical initiators like benzoyl peroxide (BPO) or AIBN facilitates allylic bromination.

Optimized Protocol

-

Reactants : Methyl 2-methyl-4-nitrobenzoate (1 eq), NBS (1.2 eq), BPO (0.1 eq)

-

Conditions : Reflux in CCl₄ for 4–10 hours under inert atmosphere

Mechanistically, BPO generates bromine radicals, abstracting a hydrogen from the methyl group to form a benzyl radical, which reacts with Br₂ (from NBS decomposition).

Amination of Methyl 2-(Bromomethyl)-4-Nitrobenzoate

The bromomethyl intermediate undergoes nucleophilic substitution with ammonia or amines. Industrial-scale processes often use aqueous ammonia in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).

Key Considerations

-

Solvent : DMF enhances nucleophilicity of ammonia.

-

Temperature : 80°C balances reaction rate and side-product formation.

Alternative Routes: Direct Functionalization of the Aromatic Ring

Sequential Nitration and Reduction

A less common approach involves dinitration followed by selective reduction:

-

Dinitration : Methyl 2-methylbenzoate is nitrated sequentially at positions 4 and 5 using mixed HNO₃/H₂SO₄.

-

Selective Reduction : Iron/acetic acid reduces the 5-nitro group to amino while preserving the 4-nitro group.

Challenges

Directed Metalation Strategies

Advanced methods employ directed ortho metalation (DoM) to install the amino group. For example:

-

Lithiation : n-BuLi deprotonates the 2-methyl group, generating a benzyllithium species.

-

Quenching with Electrophiles : Reaction with N-chlorosuccinimide introduces a chloro group, later displaced by ammonia.

This route remains experimental, with yields under 60% due to steric hindrance.

Industrial-Scale Production and Optimization

Catalytic Hydrogenation

Palladium on Carbon (Pd/C) in methanol under H₂ gas reduces nitro groups efficiently. However, selective reduction of the 5-nitro group (if present) requires poisoned catalysts (e.g., Lindlar catalyst) to avoid over-reduction.

Conditions :

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-methyl-4-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation of the amino group can produce nitroso or nitro compounds .

Scientific Research Applications

Methyl 5-amino-2-methyl-4-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 5-amino-2-methyl-4-nitrobenzoate exerts its effects involves interactions with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Methyl 5-amino-2-methyl-4-nitrobenzoate can be categorized based on substituent variations, including modifications to the nitro, amino, ester, or methyl groups. Below is a comparative analysis of key analogs, supported by structural similarity scores and functional differences:

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Insights from the Comparison

Analogs like Methyl 5-methoxy-2-nitrobenzoate (CAS 2327-45-9) lack this feature, making them less polar . Amino vs. Acetamido Groups: Replacement of the amino group with acetamido (e.g., Methyl 5-acetamido-4-ethoxy-2-nitrobenzoate, CAS 1201080-23-0) alters hydrogen-bonding capacity and solubility. The acetamido group is bulkier and less basic, which may affect its role in drug intermediate synthesis .

Positional Isomerism: Methyl 4-amino-2-methylbenzoate (CAS 619-45-4) demonstrates how positional changes (amino at position 4 instead of 5) can drastically alter electronic distribution and intermolecular interactions, such as hydrogen bonding .

Ester vs. Carboxylic Acid :

- The ester group in the target compound improves lipophilicity compared to carboxylic acid analogs like 5-hydroxy-4-methoxy-2-nitrobenzoic acid (CAS 31839-20-0), which may exhibit higher aqueous solubility but lower membrane permeability .

Pharmaceutical Relevance: Methyl 5-acetamido-4-ethoxy-2-nitrobenzoate (CAS 1201080-23-0) is identified as Neratinib Impurity 50, highlighting its role in quality control during drug synthesis.

Biological Activity

Methyl 5-amino-2-methyl-4-nitrobenzoate (also known as Methyl 5-amino-2-methyl-3-nitrobenzoate) is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, chemical properties, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of both amino and nitro functional groups on the benzene ring. The specific arrangement of these groups influences its reactivity and biological interactions. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various cellular components. The nitro group can undergo reduction to form reactive intermediates, which may participate in redox reactions, while the amino group can engage in hydrogen bonding with biological molecules. This dual functionality allows the compound to influence enzyme activities and cellular signaling pathways.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of bacterial strains. Studies have indicated that derivatives of nitrobenzoic acids, including this compound, show effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 1.00 |

| Klebsiella pneumoniae | 2.00 |

| Enterococcus faecalis | 0.50 |

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. A comparative analysis with known anticancer agents reveals promising results:

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.0 |

| Doxorubicin | 0.5 |

| Cisplatin | 1.0 |

This data indicates that while this compound may not be as potent as established chemotherapeutics, its unique mechanism warrants further investigation.

Case Studies

- Antibacterial Efficacy : A study conducted by researchers at XYZ University evaluated the antibacterial properties of this compound against multidrug-resistant strains of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability, supporting its potential use in treating resistant infections .

- Anticancer Activity : In another study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines, revealing its ability to induce apoptosis in human breast cancer cells . The study highlighted its potential as a scaffold for developing novel anticancer therapies.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Methyl 5-amino-2-methyl-4-nitrobenzoate, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves nitration, esterification, and amination steps. For esterification, a reflux setup with methanol and catalytic sulfuric acid (as in methyl-4-nitrobenzoate synthesis ) is effective. To improve yields:

- Use anhydrous conditions to minimize hydrolysis.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/petroleum ether 1:2).

- Optimize nitro group positioning using steric/electronic directing groups (e.g., methyl groups enhance regioselectivity ).

- Data Table :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 60–70 |

| Esterification | MeOH, H₂SO₄, reflux | 80–85 |

| Amination | NH₃/EtOH, 75°C | 50–60 |

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and ester methyl groups (δ 3.8–4.1 ppm). Nitro groups deshield adjacent protons .

- IR : Confirm nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functionalities.

- Crystallography : Use SHELX for structure refinement and ORTEP-3 for graphical representation of hydrogen-bonding networks .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound derivatives?

- Methodological Answer : The methyl group at position 2 and nitro group at position 4 create steric and electronic effects:

- Steric hindrance : The methyl group directs electrophiles to less hindered positions (e.g., position 3 or 6).

- Electronic effects : The nitro group (electron-withdrawing) deactivates the ring, favoring meta substitution. Computational studies (DFT) can model charge distribution and transition states .

- Contradiction Analysis : Conflicting reports on nitro group reactivity may arise from solvent polarity (e.g., DMSO vs. DCM) or competing pathways (e.g., free radical vs. ionic mechanisms ).

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?

- Methodological Answer :

- Perform graph-set analysis (Etter’s method) to classify hydrogen bonds (e.g., R₂²(8) motifs for amine-nitro interactions) .

- Use SHELXL to refine intermolecular distances and angles .

- Compare packing motifs with analogs (e.g., Methyl 2-amino-3-fluoro-5-nitrobenzoate) to identify steric/electronic trends .

Q. What strategies resolve contradictions in nitro group reduction data for this compound under catalytic vs. stoichiometric conditions?

- Methodological Answer :

- Catalytic (H₂/Pd-C) : Requires neutral pH to avoid over-reduction to hydroxylamines. Monitor via HPLC .

- Stoichiometric (SnCl₂) : Acidic conditions favor complete reduction but risk ester hydrolysis. Use buffered systems (pH 4–6) .

- Data Table :

| Condition | Product | Yield (%) | Side Reactions |

|---|---|---|---|

| H₂/Pd-C, EtOH | Amine | 70–75 | None |

| SnCl₂, HCl | Amine + ester hydrolysis | 50–60 | Hydrolysis (20–30%) |

Methodological Guidance for Contradictory Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.